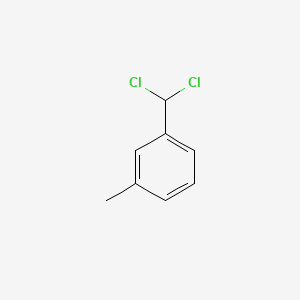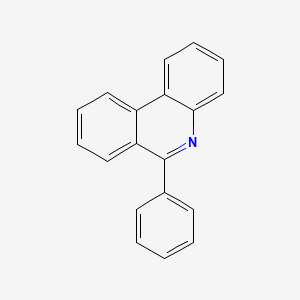
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Übersicht
Beschreibung
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone), also known as DBP, is an organic compound with the molecular formula C28H26O2. It is a yellow crystalline solid that is widely used in scientific research applications. DBP is synthesized by the reaction of 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic anhydride with benzyl chloride.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been extensively used in scientific research applications due to its ability to inhibit the activity of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been used as a tool to study the role of acetylcholinesterase in various physiological and pathological processes.
Wirkmechanismus
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. The binding of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) to the enzyme prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances the transmission of nerve impulses.
Biochemical and physiological effects:
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has also been shown to have anti-inflammatory and antioxidant properties. In addition, (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has been shown to have anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is a widely used tool in scientific research due to its ability to inhibit the activity of acetylcholinesterase. Its ability to enhance the transmission of nerve impulses makes it a valuable tool in the study of various physiological and pathological processes. However, (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has some limitations for lab experiments. It is known to be toxic at high concentrations and can cause damage to the liver and kidneys. Therefore, it is important to use (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) in appropriate concentrations and to take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for the study of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone). One area of research is the development of new derivatives of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) that have improved pharmacological properties. Another area of research is the study of the role of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the development of new methods for the synthesis of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) and its derivatives is an area of ongoing research.
Eigenschaften
IUPAC Name |
(2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-15-13-19(21(23)17-9-5-3-6-10-17)20(14-16(15)2)22(24)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUAKAUTZXNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303642 | |
| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
CAS RN |
27720-54-3 | |
| Record name | NSC159504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)







![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)